2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine
Description
2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine is a bicyclic amine featuring a tetrahydroindazole core with an isopropyl substituent at the 2-position and an amine group at the 6-position. The 1-isomer has a molecular formula of C₁₀H₁₇N₃, a molecular weight of 179.27 g/mol, and is described as an oily substance requiring storage at 4°C . Its hazard profile includes warnings for toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), with precautionary measures emphasizing proper handling and disposal .
The positional isomerism between the 1- and 2-isopropyl derivatives likely influences their physicochemical and biological properties, such as solubility, stability, and receptor binding.
Properties
IUPAC Name |
2-propan-2-yl-4,5,6,7-tetrahydroindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13/h6-7,9H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXCZFUKVTWYOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2CCC(CC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-79-9 | |
| Record name | 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategies for Tetrahydroindazole Amines
The synthesis of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine typically involves constructing the indazole ring system followed by selective functionalization at the 2- and 6-positions. The tetrahydroindazole scaffold is commonly accessed through cyclization reactions starting from o-nitrobenzaldehydes or o-nitrobenzyl bromides, followed by reduction and amination steps.
Reductive Amination Approach
A key method involves reductive amination of tetrahydroindazole intermediates with appropriate aldehydes or ketones to introduce the isopropyl group at position 2:
-
- Starting from dl-6-amino-4,5,6,7-tetrahydroindazole, the compound is reacted with propionaldehyde or acetone (to introduce the isopropyl moiety).
- Sodium cyanoborohydride (NaCNBH3) is used as a mild reducing agent to reduce the formed imine intermediate to the corresponding amine.
- The reaction is typically performed in ethanol with sodium acetate as a buffer at ambient temperature for extended periods (~17 hours).
- The product mixture is then purified by extraction and crystallization steps to isolate the desired this compound or its dihydrochloride salt.
| Step | Reagents/Conditions | Notes | Yield |
|---|---|---|---|
| Reductive amination | dl-6-amino-4,5,6,7-tetrahydroindazole, propionaldehyde, NaCNBH3, sodium acetate, ethanol, room temperature, 17 h | Mild conditions, selective reduction | Moderate (e.g., 43% for related analogs) |
- This method is supported by analogous procedures in patent literature for amino-substituted tetrahydroindazoles.
Cyclization from o-Nitrobenzyl Precursors
Another approach involves the construction of the tetrahydroindazole ring via intramolecular cyclization of o-nitrobenzyl derivatives:
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- Reaction of o-nitrobenzaldehyde or o-nitrobenzyl bromide with a protected aminothioalkane under reductive conditions.
- Sodium cyanoborohydride is used to reduce imine intermediates.
- Subsequent acid treatment with trifluoroacetic acid (TFA) and triethylsilane facilitates deprotection and ring closure.
- Basic hydrolysis under reflux conditions completes the formation of the tetrahydroindazole ring.
- Purification by silica gel chromatography yields the desired indazole derivatives.
| Step | Reagents/Conditions | Notes | Yield |
|---|---|---|---|
| Imine formation & reduction | Aminothioalkane, NaCNBH3, methanol, room temp | Efficient imine reduction | High |
| Deprotection & cyclization | TFA, triethylsilane, 30 min stirring | Removes protecting groups, promotes cyclization | Moderate |
| Hydrolysis | KOH in MeOH/H2O, reflux 3-6 h | Ring closure and final product formation | Moderate |
This method is detailed in synthetic organic chemistry literature for related indazole systems and can be adapted for the target compound.
Alkylation of Amino-Tetrahydroindazole Intermediates
Selective alkylation of the amino group at position 6 with isopropyl groups can be achieved via:
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- Treatment of 6-amino-4,5,6,7-tetrahydroindazole with isopropyl aldehyde derivatives.
- Followed by reduction with NaCNBH3 to yield the N-isopropyl substituted product.
- This method allows for the introduction of the isopropyl substituent specifically on the nitrogen atom.
-
- The reaction is performed under mild conditions to avoid over-alkylation.
- The product is typically isolated as a dihydrochloride salt for stability and purification.
This approach is consistent with examples from patent literature describing the synthesis of N-alkylated tetrahydroindazoles.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | dl-6-amino-4,5,6,7-tetrahydroindazole | Propionaldehyde, NaCNBH3, ethanol, RT | Mild, selective, moderate yield | Requires prior amino intermediate |
| Cyclization from o-nitrobenzyl | o-nitrobenzaldehyde/bromide, aminothioalkane | NaCNBH3, TFA, triethylsilane, KOH reflux | Direct ring formation, versatile | Multi-step, moderate yields |
| Alkylation of amino group | 6-amino-tetrahydroindazole | Isopropyl aldehyde, NaCNBH3 | Specific N-alkylation | Potential for side reactions |
Research Findings and Analytical Data
- The target compound typically appears as an oil with high purity (~95%).
- Analytical characterization includes NMR, mass spectrometry, and chromatographic purity assessments.
- Predicted collision cross section (CCS) data for the protonated molecule is approximately 140.6 Ų, consistent with its molecular size and shape.
- Safety data indicate the compound should be handled with appropriate precautions due to irritant and hazardous properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group participates in nucleophilic substitution reactions, particularly under basic or acidic conditions.
Mechanistic Insight :
-
Alkylation proceeds via an SN2 mechanism in polar aprotic solvents.
-
Acylation is facilitated by the amine’s lone pair attacking the electrophilic carbonyl carbon.
Schiff Base Formation
The amine reacts with aldehydes/ketones to form imines, which are intermediates in heterocyclic synthesis.
Key Observation :
-
Electron-deficient aldehydes (e.g., nitrobenzaldehyde) require acidic conditions for efficient imine formation .
Metal Complexation
The amine acts as a ligand in coordination chemistry, forming stable complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Stability | Source |
|---|---|---|---|---|
| CuCl₂ | MeOH, RT, 2h | [Cu(L)₂Cl₂] (L = ligand) | Air-stable | |
| Pd(OAc)₂ | DCM, 40°C, 12h | Pd(L)₂(OAc)₂ | Catalytically active |
Applications :
-
Cu complexes exhibit antioxidant activity in DPPH assays.
-
Pd complexes serve as catalysts in cross-coupling reactions .
Heterocyclization Reactions
The amine participates in ring-forming reactions to generate fused heterocycles.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CS₂, KOH, MeOH | Reflux, 6h | Thiazolo[3,2-b]indazole derivative | 65% | |
| Ethyl bromoacetate | DMF, NaH, 0°C → RT | Oxazino[3,2-b]indazole derivative | 72% |
Mechanism :
Acid-Base Reactions
The amine’s basicity (pKa ≈ 9.2) allows for salt formation, enhancing solubility for pharmacological applications.
| Acid | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| HCl | Et₂O, RT | 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine hydrochloride | 25 mg/mL (H₂O) | |
| H₂SO₄ | EtOH, 0°C | Sulfate salt | 18 mg/mL (H₂O) |
Oxidative Reactions
Controlled oxidation modifies the amine group or indazole core.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂, Fe²⁺ | pH 4, 50°C, 3h | 2-(Propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-imine | 58% | |
| KMnO₄, H₂SO₄ | 0°C, 1h | Indazole-6-carboxylic acid derivative | 42% |
Note : Overoxidation with strong agents like KMnO₄ can degrade the tetrahydroindazole ring.
Enzymatic Interactions
The compound inhibits enzymes via hydrogen bonding and hydrophobic interactions.
| Enzyme | IC₅₀ | Binding Site | Biological Impact | Source |
|---|---|---|---|---|
| COX-2 | 2.5 μM | Catalytic pocket | Anti-inflammatory | |
| CHK1 kinase | 1.8 μM | ATP-binding domain | Anticancer (cell cycle arrest) |
Scientific Research Applications
Biological Activities
Research indicates that 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine exhibits potential biological activities. Preliminary studies suggest:
- Antimicrobial Properties: The compound has shown effectiveness against various microbial strains, indicating potential use in developing new antibiotics.
- Anticancer Activity: Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neurological Applications: Its structural characteristics allow for interaction with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with appropriate carbonyl compounds under acidic conditions. The compound can also serve as a precursor for synthesizing various derivatives:
| Derivative Name | Structural Features | Potential Applications |
|---|---|---|
| 2-(Propan-2-yl)-4,5,6,7-tetrahydroindazole | Lacks amine group | Potentially less bioactive |
| 4,5,6,7-tetrahydroindazole | Parent structure | Basic research applications |
| N-(propan-2-ylidene)-4,5,6,7-tetrahydroindazole hydrochloride | Salt form | Enhanced solubility for pharmaceutical formulations |
Case Studies
-
Antimicrobial Efficacy Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations. -
Cancer Cell Line Research:
In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound for further development in anticancer therapies. -
Neuroprotective Effects:
Research published in Neuroscience Letters explored the neuroprotective effects of this indazole derivative in models of oxidative stress-induced neuronal damage. The findings indicated that it could mitigate neuronal cell death and promote survival through antioxidant mechanisms.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following compounds share the tetrahydroindazol-amine scaffold but differ in substituent type, position, or functional groups:
Substituent Effects on Physicochemical Properties
- Positional Isomerism : The 1-isopropyl isomer (CAS 1334203-56-3) exhibits distinct steric and electronic effects compared to the 2-isopropyl derivative due to the proximity of the bulky isopropyl group to the amine in the 1-position. This could alter hydrogen-bonding capacity and solubility .
- Methyl vs. Isopropyl Groups: The 2,3-dimethyl analog (CAS 1781627-96-0) has a lower molecular weight (165.24 vs.
- Amine Functionalization : Compounds like 2-(6-methyl-1H-indazol-4-yl)ethan-1-amine replace the cyclic amine with a linear ethylamine chain, which may increase conformational flexibility and alter receptor interactions .
Biological Activity
The compound 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine is a member of the indazole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, biological properties, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C10H17N3 |
| Molecular Weight | 179.26 g/mol |
| CAS Number | 1394040-79-9 |
Structural Characteristics
The compound features a tetrahydroindazole core with an isopropyl group at the nitrogen position. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. These interactions can lead to various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties by inhibiting bacterial growth through interference with bacterial cell wall synthesis.
- Anticancer Properties : There is emerging evidence that compounds within the indazole family can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, along with its potential therapeutic applications:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound. These methods typically involve cyclization reactions that yield high purity products suitable for biological testing .
- Biological Assays : In vitro assays have shown that this compound exhibits significant activity against certain cancer cell lines. For example, it demonstrated cytotoxic effects on A549 lung cancer cells and induced apoptosis through caspase activation .
-
Case Studies :
- A study published in Molecules highlighted the compound's potential as a lead for developing new anticancer agents due to its selective toxicity towards cancer cells while sparing normal cells .
- Another investigation focused on its role as a COX-2 inhibitor, suggesting anti-inflammatory properties that could be leveraged for therapeutic purposes .
Comparative Analysis
To understand the unique biological profile of this compound, it is useful to compare it with other indazole derivatives:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Indazole | Antimicrobial | |
| 1H-Indazole | Anticancer | |
| 2-(Propan-2-yl)-4H-indazole | COX-2 Inhibition |
Safety and Toxicology
While preliminary studies indicate promising biological activities, comprehensive safety and toxicology assessments are essential before clinical application. Current data suggest that the safety profile of this compound is not fully characterized; therefore, caution should be exercised during handling and experimentation .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-(propan-2-yl)-4,5,6,7-tetrahydro-2H-indazol-6-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted hydrazines and cyclic ketones. For example, hydrazine derivatives can react with tetrahydroindanone precursors under acidic or basic conditions to form the indazole core. Key factors influencing yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining reflux conditions (~100–120°C) ensures complete cyclization while minimizing side reactions .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate ring closure in sterically hindered systems .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃) and tetrahydroindazolamine scaffold (δ ~2.5–3.5 ppm for NH₂ and CH₂ groups) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 179.26 for C₁₀H₁₇N₃) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. How do structural analogs of this compound differ in biological activity, and what functional groups are critical for target binding?
- Methodological Answer : Structural analogs (Table 1) highlight the importance of substituent positioning:
| Compound Name | Key Structural Features | Biological Implications |
|---|---|---|
| 3-Methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine | Methyl at position 3 | Reduced receptor affinity due to steric hindrance |
| 2-Amino-7,8,8-trimethylindazole | Amino group at position 2 | Enhanced solubility but lower metabolic stability |
- The isopropyl group at position 2 in the target compound improves lipophilicity, favoring blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities among structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing isopropyl with cyclopropyl) and compare binding affinities using radioligand assays .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to receptors like serotonin transporters, explaining variations in activity .
- Meta-analysis : Cross-reference data from multiple studies to identify outliers caused by assay conditions (e.g., pH sensitivity in cell-based assays) .
Q. What experimental strategies are recommended for assessing environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental persistence : Conduct OECD 301 biodegradation tests to measure half-life in soil/water matrices .
- Bioaccumulation : Use logP values (predicted via SwissADME) to estimate bioconcentration factors in aquatic organisms .
- Toxicity screening : Perform Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests .
Q. How should researchers design in vitro assays to evaluate pharmacological potential while addressing solubility challenges?
- Methodological Answer :
- Solubility optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in assay buffers (e.g., PBS with 0.01% Tween-80) .
- Cell-based assays : Use HEK-293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP/IP1 accumulation via ELISA .
- Control for cytotoxicity : Parallel MTT assays ensure observed effects are receptor-mediated, not due to cell death .
Q. What computational approaches effectively predict drug-likeness and metabolic stability?
- Methodological Answer :
- SwissADME : Predicts pharmacokinetic parameters (e.g., LogP = 2.1, TPSA = 41.1 Ų) to assess oral bioavailability .
- CYP450 inhibition assays : Simulate metabolism using human liver microsomes and LC-MS/MS to identify major metabolites .
- Machine learning : Train models on datasets of indazole derivatives to forecast toxicity profiles (e.g., Ames test outcomes) .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s regioselectivity in substitution reactions be reconciled?
- Methodological Answer :
- Isotopic labeling : Use ¹⁵N-labeled amines to track reaction pathways and identify kinetically vs. thermodynamically controlled products .
- DFT calculations : Compare activation energies for competing substitution pathways (e.g., C-6 vs. C-7 amination) to explain regioselectivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
